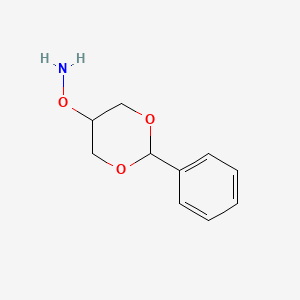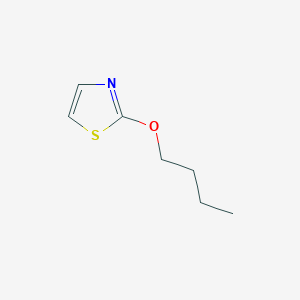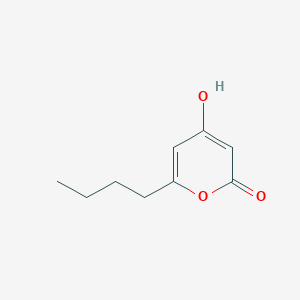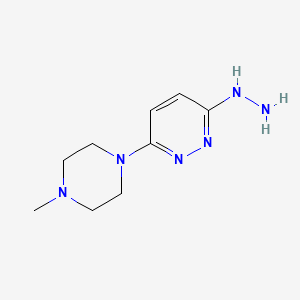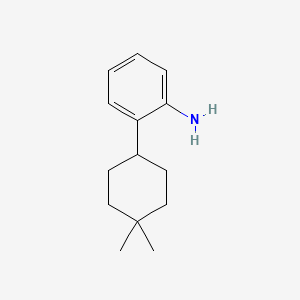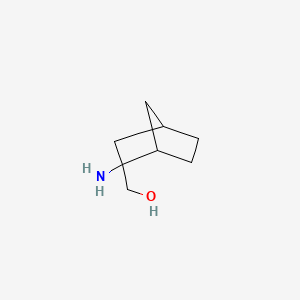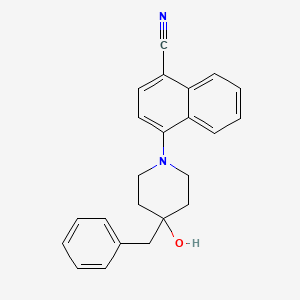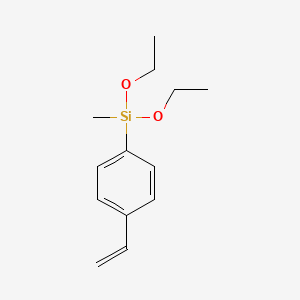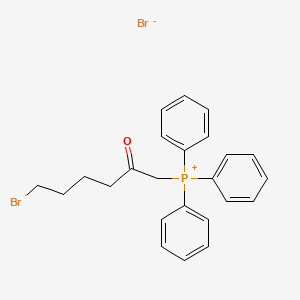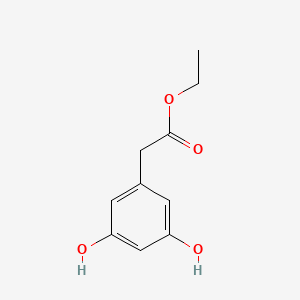
Ethyl 2-(3,5-dihydroxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,5-dihydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and contains two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,5-dihydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dihydroxyphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3,5-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylacetate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,5-dihydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dihydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dihydroxyphenylacetate: Similar structure but with a methyl ester group.
Butyl 3,5-dihydroxyphenylacetate: Similar structure but with a butyl ester group.
Ethyl 2,5-dihydroxyphenylacetate: Similar structure but with hydroxyl groups at different positions.
Uniqueness
Ethyl 2-(3,5-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets. This positioning can make it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,11-12H,2,5H2,1H3 |
InChI-Schlüssel |
IDZMZHPTOBCJDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B8495496.png)
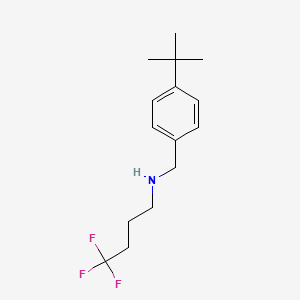
![1h-Indole-2-carboxylic acid,1-[(4-nitrophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8495515.png)
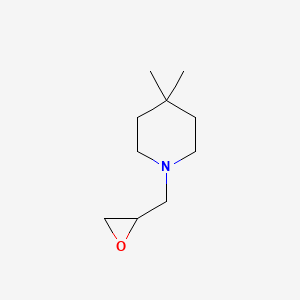
![3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B8495535.png)
